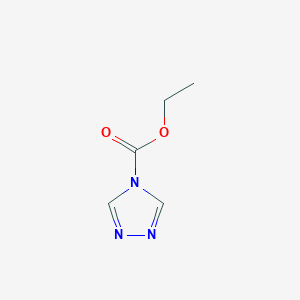

Ethyl 4H-1,2,4-triazole-4-carboxylate

Description

Significance of 1,2,4-Triazole (B32235) Scaffold in Contemporary Chemical Research

The 1,2,4-triazole scaffold is of paramount significance in contemporary chemical research, largely due to the diverse and potent biological activities exhibited by its derivatives. researchgate.netmdpi.com This heterocyclic nucleus is a core structural component in an extensive array of clinically used drugs and pharmacologically important agents. nih.govresearchgate.net The versatility of the triazole ring allows it to serve as an isostere for amide, ester, and carboxylic acid functionalities, enabling favorable interactions with biological receptors. nih.gov

The applications of 1,2,4-triazole derivatives are not confined to medicine. They are also utilized in agrochemicals, corrosion inhibition, ionic liquids, and materials science. nih.govbldpharm.com The broad and potent activity of compounds containing this scaffold has established them as pharmacologically and technologically significant structures. researchgate.netmdpi.com A multitude of research efforts have been dedicated to synthesizing and evaluating 1,2,4-triazole derivatives, confirming the immense importance of this heterocyclic core. mdpi.com

Table 1: Reported Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Reference(s) |

|---|---|

| Antifungal | nih.gov |

| Antibacterial | nih.govresearchgate.netmdpi.com |

| Anticancer / Antineoplastic | nih.govresearchgate.netmdpi.com |

| Antiviral | nih.govmdpi.com |

| Antitubercular | nih.govresearchgate.net |

| Anti-inflammatory | researchgate.netmdpi.com |

| Analgesic | researchgate.netmdpi.com |

| Anticonvulsant | nih.govresearchgate.net |

| Antioxidant | nih.gov |

| Antimalarial | nih.gov |

| Anti-HIV | mdpi.comchemmethod.com |

| Neuroprotectant | nih.gov |

| Antileishmanial | nih.gov |

Isomeric and Tautomeric Considerations within the 1,2,4-Triazole System

The molecular formula C₂H₃N₃ describes a class of heterocycles known as triazoles, which exist as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole. nih.govchemmethod.com These isomers are distinguished by the relative positions of the three nitrogen atoms within the five-membered ring.

Within the 1,2,4-triazole system, the phenomenon of prototropic tautomerism is of fundamental importance. Tautomers are constitutional isomers that readily interconvert, and in the case of an unsubstituted 1,2,4-triazole, this involves the migration of a proton between nitrogen atoms. The two primary tautomeric forms are 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.comnih.gov These forms are in a dynamic equilibrium, though the 1H-tautomer is generally considered to be the more stable of the two. nih.gov The specific tautomer present can be influenced by the solvent, pH, and the nature of substituents on the ring. nist.gov The compound at the center of this article, Ethyl 4H-1,2,4-triazole-4-carboxylate, is by its nomenclature a derivative of the 4H-tautomer, with the substituent fixed at the N-4 position.

Overview of Academic Research Trajectories for this compound Derivatives

While direct research focusing on this compound as a starting material is specific, the academic research trajectories for structurally related N-substituted 4H-1,2,4-triazoles are well-documented. These compounds are frequently utilized as versatile intermediates or building blocks for the synthesis of more complex molecules and for creating libraries of compounds for biological screening.

A prominent research trajectory involves using these scaffolds to construct novel heterocyclic systems. For instance, derivatives such as 3-cyanomethyl-5-alkyl-4-ethoxycarbonylamino-4H-1,2,4-triazoles, which are structurally similar to this compound, serve as precursors for a variety of other heterocycles. Research has shown these compounds can be converted into derivatives containing 1,3,4-thiadiazole (B1197879) or 1,3-benzoxazole rings. researchgate.nettubitak.gov.tr In other reactions, these precursors are condensed with aldehydes to form new structures like acrylonitriles, demonstrating their utility as reactive intermediates for carbon-carbon bond formation. researchgate.nettubitak.gov.tr

Another major research avenue is the synthesis of diverse derivatives for the exploration of structure-activity relationships (SAR). Although focusing on an isomeric scaffold, research on 1,2,4-triazole-3-carboxylates provides a clear example of this approach. mdpi.com In these studies, a core structure, methyl 1,2,4-triazole-3-carboxylate (B8385096), is alkylated to produce a series of 1-alkyl/aryloxymethyl derivatives. mdpi.com These new compounds are then converted to their corresponding carboxamides and subsequently screened for biological activities, such as antiproliferative effects against cancer cell lines and antimicrobial potential. mdpi.com This strategy of creating a library of analogues with systematic structural variations is a cornerstone of medicinal chemistry, aimed at identifying lead compounds for drug development.

Furthermore, research into other 4-substituted-4H-1,2,4-triazoles highlights their potential as pharmacophores. For example, various 4-amino-4H-1,2,4-triazole derivatives have been synthesized and evaluated for their anticonvulsant activity. researchgate.net These studies involve creating Schiff bases by reacting the 4-amino group with various aldehydes and ketones, thereby generating a library of compounds for pharmacological testing. researchgate.net This line of inquiry underscores the academic focus on modifying the 4-position of the 4H-1,2,4-triazole ring to develop new therapeutic agents.

Table 2: Research Trajectories for Derivatives of N-Substituted 4H-1,2,4-Triazoles and Related Isomers

| Precursor Type | Derivative Synthesized | Research Purpose | Reference(s) |

|---|---|---|---|

| 4-Ethoxycarbonylamino-4H-1,2,4-triazoles | 1,3,4-Thiadiazoles, Benzoxazoles, Acrylonitriles | Synthesis of novel complex heterocyclic systems | researchgate.nettubitak.gov.tr |

| Methyl 1,2,4-triazole-3-carboxylate (Isomer) | 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides | Antiproliferative and antimicrobial screening (SAR) | mdpi.com |

| 4-Amino-4H-1,2,4-triazoles | Schiff bases (Imines) | Evaluation of anticonvulsant activity | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

ethyl 1,2,4-triazole-4-carboxylate |

InChI |

InChI=1S/C5H7N3O2/c1-2-10-5(9)8-3-6-7-4-8/h3-4H,2H2,1H3 |

InChI Key |

SWJCLQZXQNTAPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C=NN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4h 1,2,4 Triazole 4 Carboxylate and Its Derivatives

Established Synthetic Pathways for 1,2,4-Triazole (B32235) Ring Formation

The construction of the fundamental 1,2,4-triazole ring can be achieved through several reliable synthetic routes, often starting from simple, acyclic precursors. These methods provide the heterocyclic core that can be further modified.

One of the most direct methods for synthesizing the 1,2,4-triazole nucleus involves the cyclization of hydrazine (B178648) or its derivatives. A common industrial process involves reacting hydrazine or its aqueous solutions with an excess of formamide (B127407) at elevated temperatures (140°C to 210°C) to produce 1,2,4-triazole. researchgate.netcapes.gov.br This method can achieve high yields, often between 92-98%. researchgate.netcapes.gov.br Microwave irradiation has been employed to facilitate a mild and efficient synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, notable for its lack of a catalyst and tolerance for various functional groups. organic-chemistry.org Other variations include the reaction of hydrazine hydrate (B1144303) with reagents like thiosemicarbazide (B42300), which upon treatment with formic acid and subsequent cyclization and oxidation, yields the unsubstituted 1,2,4-triazole.

A catalyst-free approach for synthesizing functionalized 1,2,4-triazoles has also been developed through the ring opening and intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazine. organic-chemistry.org This reaction demonstrates broad substrate applicability and can be scaled for both batch and continuous flow synthesis. organic-chemistry.org

Carboxylic acid hydrazides (acyl hydrazides) are versatile precursors for the synthesis of various 1,2,4-triazole derivatives. scispace.com These compounds can undergo cyclocondensation with a range of reagents to form the triazole ring. For instance, reacting acyl hydrazides with ethyl carbethoxyformimidate leads to the formation of 5-substituted ethyl 1,2,4-triazole-3-carboxylates. This process involves the initial formation of an acylamidrazone intermediate, which then undergoes intramolecular cyclization.

Another established route is the reaction of acid hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate, to yield 4-amino-5-mercapto researchgate.netrsc.orgchemmethod.comtriazoles. arkat-usa.org Additionally, a straightforward method involves the reaction of hydrazinophthalazine with various carboxylic acids, mediated by coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT), to produce 1,2,4-triazole derivatives in good yields (75-85%). isres.orgresearchgate.net

Two classical named reactions are fundamental to the synthesis of the 1,2,4-triazole ring: the Einhorn–Brunner reaction and the Pellizzari reaction. researchgate.net

The Einhorn–Brunner reaction involves the condensation of imides with alkyl hydrazines, typically in the presence of a weak acid, to form an isomeric mixture of 1,2,4-triazoles. scispace.comresearchgate.net For example, the reaction between N-formyl benzamide (B126) and phenyl hydrazine can yield 1,5-diphenyl-1,2,4-triazole. scispace.com

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, describes the formation of a 1,2,4-triazole from the condensation of an amide and a hydrazide upon heating. chemmethod.comresearchgate.net A simple example is the reaction of benzamide with benzoyl hydrazide to produce 3,5-diphenyl-1,2,4-triazole. scispace.comresearchgate.net A significant drawback of the Pellizzari reaction is that if the acyl groups of the reacting amide and acylhydrazine are different, an interchange of these groups can occur, leading to a mixture of triazole products. cu.edu.eg The reaction often requires high temperatures and long reaction times, resulting in low yields, though the use of microwave irradiation has been shown to improve both reaction time and yield. chemmethod.com

| Reaction Name | Reactants | Product | Key Features |

| Einhorn-Brunner | Imide + Alkyl Hydrazine | Isomeric mixture of 1,2,4-triazoles | Catalyzed by weak acid. scispace.comresearchgate.net |

| Pellizzari | Amide + Acyl Hydrazide | 1,2,4-triazole | High temperatures required; can result in product mixtures if acyl groups differ. scispace.comchemmethod.comcu.edu.eg |

Acidic ion exchange resins, such as Amberlyst-15, serve as efficient, reusable, and environmentally friendly heterogeneous catalysts in various organic transformations, including the synthesis of heterocyclic compounds. arkat-usa.orgnih.gov Amberlyst-15 is a sulfonic acid resin known for its strong Brønsted acidity, high proton-exchange capacity, and structural stability, making it a superior catalyst compared to other commercial resins. nih.gov

In the context of triazole synthesis, these resins have been employed to catalyze cyclization reactions. For example, Amberlyst-15 has been used as a recyclable acid catalyst for the synthesis of 4-aryl-1,2,3-triazoles from nitro olefins and sodium azide. nih.gov While direct catalysis for the formation of the parent 4H-1,2,4-triazole is less commonly documented, acidic ionic liquids, which share the principle of providing a recoverable acid source, have been used to catalyze the reaction of thiosemicarbazide with 1-acetylindoline-2,3-dione to form spiro-1,2,4-triazole-3-thiones. nih.gov The use of solid acid catalysts like Amberlyst facilitates milder reaction conditions and simplifies product purification. arkat-usa.orgnih.gov

Targeted Synthesis of Ethyl 4H-1,2,4-triazole-4-carboxylate Core Structure

The synthesis of the title compound, this compound, requires the specific introduction of an ethoxycarbonyl group onto the N4 position of the 1,2,4-triazole ring. This is typically achieved through the N-acylation of the pre-formed triazole heterocycle.

The functionalization of the 1,2,4-triazole ring at a nitrogen atom is a key step in producing the target molecule. The 1,2,4-triazole anion, generated by treating the neutral triazole with a base, is an effective nucleophile and can act as an acyl transfer catalyst, facilitating reactions with esters. rsc.org

A direct route to N-functionalization is the reaction of the triazole with an acylating agent like ethyl chloroformate. Research on the related 1,2,3-triazole system has shown that its reaction with ethyl chloroformate in the presence of a base like triethylamine (B128534) can produce a mixture of N1 and N2-acylated isomers. This indicates that direct acylation of 1,2,4-triazole is a viable, though potentially non-selective, pathway to introduce the ethyl carboxylate group. The reaction of N-tosylamidrazones with ethyl chloroformate has also been reported to yield 1,2,4-triazole-3-ones, demonstrating the reactivity of this reagent in forming triazole systems. researchgate.net

Another relevant synthetic strategy involves the reaction of a pre-existing heterocyclic hydrazide with ethyl chloroformate. For example, an acetohydrazide derivative can be refluxed with ethyl chloroformate in n-butanol to yield an oxadiazole, which can then be converted to a triazole derivative. scispace.com Furthermore, N-acyl derivatives of triazoles can be prepared through the addition of reagents like acetyl chloride to a triazole-containing Schiff base in an appropriate solvent. chemmethod.com These examples highlight the general strategies available for the N-acylation of triazole rings, which are applicable to the synthesis of this compound.

Specific Reagents and Reaction Conditions for Ethyl Ester Formation

The formation of the ethyl ester on the 4H-1,2,4-triazole core can be achieved through several synthetic routes, primarily involving the reaction of a triazole precursor with a reagent that provides the ethyl carboxylate moiety. Key methods involve reactions with ethyl chloroformate or the cyclization of precursors already containing the desired ester group.

One common strategy involves the reaction of a hydrazide or an amino-triazole with ethyl chloroformate. For instance, a mixture of a hydrazide derivative and ethyl chloroformate in a solvent like n-butanol can be refluxed with stirring for an extended period (e.g., 20 hours) to yield the corresponding ethyl carboxylate product. scispace.com Another approach involves the reaction of 2-aminobenzimidazole (B67599) with formic acid to produce an amide derivative, which can then be treated with ethyl chloroacetate (B1199739) to yield ethyl acetate (B1210297) derivatives. researchgate.net

A more direct method for constructing the triazole ring with the ethyl carboxylate group already incorporated is through cyclocondensation. Easily accessible carboxylic acid hydrazides can undergo cyclocondensation with ethyl carbethoxyformimidate. researchgate.net This reaction proceeds through an acylamidrazone intermediate which then cyclizes to form the 5-substituted ethyl 1,2,4-triazole-3-carboxylate (B8385096). researchgate.net The conditions for this reaction typically involve treating the acylhydrazide with ethyl carbethoxyformimidate in ethanol (B145695) with a base like triethylamine at room temperature. researchgate.net

The table below summarizes common reagents and conditions for these transformations.

| Starting Material | Reagent | Solvent | Conditions | Product Type |

| Hydrazide derivative | Ethyl chloroformate | n-Butanol | Reflux, 20h | N-substituted triazole with ethyl carboxylate |

| 2-Aminobenzimidazole derivative | Ethyl chloroacetate | Not specified | Not specified | Ethyl acetate derivative of benzimidazole |

| Carboxylic acid hydrazide | Ethyl carbethoxyformimidate | Ethanol | Triethylamine, Room Temp., 12h | 5-substituted ethyl 1,2,4-triazole-3-carboxylate |

Derivatization Strategies Utilizing this compound as a Synthetic Building Block

This compound and its isomers serve as highly valuable intermediates in organic synthesis. The ester functionality provides a reactive site for a multitude of chemical transformations, allowing for the construction of a diverse library of substituted triazole derivatives and their incorporation into larger, more complex molecular frameworks.

The ethyl carboxylate group is a versatile handle for creating a wide array of substituted 1,2,4-triazoles. The general approach often involves the initial synthesis of a triazole ring bearing the ethyl carboxylate group, which is then modified.

One prominent method is the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from various acylhydrazides and ethyl carbethoxyformimidate. researchgate.net This method is efficient and allows for a variety of substituents at the 5-position of the triazole ring, depending on the starting acylhydrazide used. researchgate.net For example, this has been used to synthesize 3-(2-aminophenyl)-1,2,4-triazole. researchgate.net

Further derivatization can be achieved by reacting the core triazole structure with different reagents. For example, 3-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-4-ethoxycarbonylamino-5-alkyl-4H-1,2,4-triazoles can be obtained from the reaction of appropriate precursors. researchgate.net These compounds can then undergo further reactions; for instance, treatment with o-aminophenol can lead to the formation of more complex benzoxazole-containing triazoles. researchgate.net The ester group can also be converted to a hydrazide by reacting it with hydrazine hydrate, which then serves as a new intermediate for creating compounds like 1,3,4-oxadiazole (B1194373) derivatives. scispace.com

The following table presents examples of derivatives synthesized from triazole ester building blocks.

| Starting Building Block | Reactant(s) | Resulting Derivative |

| Carboxylic acid hydrazides | Ethyl carbethoxyformimidate | 5-Substituted ethyl 1,2,4-triazole-3-carboxylates researchgate.net |

| 3-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-4-ethoxycarbonylamino-5-alkyl-4H-1,2,4-triazoles | o-Aminophenol | 4-ethoxycarbonylamino-3-[(2,3-dihydro-1,3-benzoxazol-2-yl)methyl]-5-(4-methylbenzyl)-4H-1,2,4-triazole researchgate.net |

| Ethyl ester of a triazole | Hydrazine hydrate | Acetohydrazide derivative scispace.com |

| Acetohydrazide derivative | Ethyl chloroformate | 4-(2,3-Dichlorophenyl)-2-[5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl] phthalazin-1-(2H)one scispace.com |

The 1,2,4-triazole moiety, functionalized with an ethyl carboxylate group, is a key component for constructing intricate molecular architectures and hybrid compounds. scispace.comresearchgate.net This strategy, often termed molecular hybridization, aims to combine the triazole core with other pharmacologically or materially important structures to generate novel compounds with enhanced or unique properties. nih.gov

One example involves the synthesis of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones. scispace.com In this multi-step synthesis, a key intermediate is an acetic acid hydrazide which is then used to build the triazole ring. scispace.com Similarly, triazole derivatives have been linked to 1,3,4-oxadiazole moieties. scispace.com For instance, 4-amino-5-(1H-indol-3-yl)-4H- scispace.comresearchgate.netorganic-chemistry.orgtriazole-3-thiol can be reacted with 1,2-dibromoethane (B42909) and a 2-mercapto-5-substituted-1,3,4-oxadiazole to form a complex hybrid molecule under sonication. scispace.com

In the field of materials science, triazole derivatives are explored for their fluorescent and electron-transporting properties. researchgate.net The ethyl carboxylate group can be modified to create polymers or luminophores. For example, triazolic derivatives have been synthesized for potential use as fluorescent dye materials or in optoelectronic devices. researchgate.net

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively applied to halogenated 4H-1,2,4-triazole systems to create conjugated molecular structures. nih.govnih.gov This methodology is particularly useful for synthesizing novel luminophores and materials with interesting photophysical properties. researchgate.net

The general strategy involves the synthesis of a bromine-containing 4-alkyl-4H-1,2,4-triazole precursor. This precursor is then coupled with various commercially available boronic acids in the presence of a palladium catalyst. nih.govnih.gov The reaction conditions can be adapted, using either conventional solvents or modern "green" solvents like ionic liquids. nih.gov

A typical Suzuki cross-coupling reaction for a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole involves heating the triazole precursor with an excess of an arylboronic acid. researchgate.net The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and requires a base, like potassium carbonate (K₂CO₃), to proceed. researchgate.net A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (NBu₄Br), is often added to improve yields. researchgate.net The reaction is typically carried out in a solvent mixture, for example, toluene/water/ethanol, at elevated temperatures. researchgate.net Microwave irradiation has also been shown to significantly accelerate the reaction. researchgate.netresearchgate.net

The table below outlines typical conditions for Suzuki cross-coupling reactions involving 4H-1,2,4-triazole derivatives.

| Triazole Substrate | Coupling Partner | Catalyst | Base | Solvent System | Conditions |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O/EtOH (10:6:3) | 130 °C, 4–12 h researchgate.net |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | Choline hydroxide | Toluene | Microwave irradiation, 5-7 min researchgate.net |

| 4- and 5-Halo-1,2,3-triazoles | Arylboronic acid | Expanded-ring N-heterocyclic carbene palladium complex | Not specified | Water | Not specified rsc.org |

These coupling reactions enable the synthesis of a wide range of 3,5-diaryl-4H-1,2,4-triazoles with extended π-conjugated systems, which are of significant interest for applications in materials science. nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 4h 1,2,4 Triazole 4 Carboxylate

Reactivity Profile of the Carboxylate Moiety

The ethyl carboxylate group attached to the N4 position of the triazole ring is an active site for nucleophilic attack. Its reactivity is modulated by the electron-withdrawing nature of the triazole ring, which influences the electrophilicity of the carbonyl carbon.

Nucleophilic Substitution Reactions

The carbonyl carbon of the ester group in Ethyl 4H-1,2,4-triazole-4-carboxylate is susceptible to nucleophilic acyl substitution. The general reactivity trend for such substitutions places esters as being less reactive than acid halides and anhydrides but more reactive than amides. youtube.com The triazole moiety itself can act as a leaving group or participate in the reaction, making N-acyl-triazoles effective acyl transfer agents.

Research has shown that triazole-based ester reagents are more reactive and consequently less selective than other common reagents like N-hydroxysuccinimide (NHS) esters in gas-phase ion/ion reactions. nih.gov This enhanced reactivity is attributed to a lower transition state barrier for nucleophilic attack. nih.gov

Specifically, the 1,2,4-triazole (B32235) anion has been identified as a potent acyl transfer catalyst, capable of facilitating the aminolysis of unactivated esters. nih.gov In these reactions, the triazole anion attacks the ester, forming an N-acyltriazole intermediate. This intermediate is then attacked by an amine, transferring the acyl group and regenerating the triazole anion catalyst. This catalytic cycle allows for the efficient conversion of esters to amides under mild conditions. nih.gov For instance, the aminolysis of various unactivated esters proceeds smoothly in the presence of 1,2,4-triazole and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), whereas the reaction is extremely slow without the triazole catalyst. nih.gov

| Ester Substrate | Amine Nucleophile | Conditions | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Ethyl octanoate | Benzylamine | 1,2,4-Triazole (10 mol%), DBU (10 mol%), 80 °C, 24 h | N-Benzyloctanamide | 96% conversion | nih.gov |

| Methyl benzoate | Benzylamine | 1,2,4-Triazole (10 mol%), DBU (10 mol%), 80 °C, 24 h | N-Benzylbenzamide | >98% conversion | nih.gov |

| Methyl L-phenylalaninate | (Self-condensation) | 1,2,4-Triazole (10 mol%), DBU (10 mol%), 80 °C, 24 h | Cyclo(L-Phe-L-Phe) | 85% yield | nih.gov |

Ester Hydrolysis and Transesterification Pathways

The ester linkage in this compound can be cleaved through hydrolysis to yield 4H-1,2,4-triazole and ethanol (B145695), or undergo transesterification in the presence of an alcohol. These reactions are typically catalyzed by acids or bases.

N-acyl-1,2,4-triazoles are known to be susceptible to hydrolysis. nih.govacs.org Studies on N2-carbamoyl-1,2,3-triazoles, which are structurally similar, have shown that these compounds are highly sensitive to hydrolysis, readily converting back to the parent NH-triazoles. rsc.org The hydrolysis of 1-benzoyl-1,2,4-triazole has been studied, demonstrating first-order kinetics for the pH-independent pathway. nih.gov While N-acyl-1,2,3-triazoles can be hydrolytically unstable, they are often stable enough to be isolated and characterized before subsequent reactions. rsc.orgresearchgate.net

The 1,2,4-triazole anion is also an effective catalyst for transesterification reactions. nih.gov In a process analogous to aminolysis, the triazole anion can activate the ester, facilitating the exchange of the alkoxy group. Furthermore, composite materials incorporating 1,2,4-triazole and heteropolyacids like 12-tungstophosphoric acid have been developed as acid-base bifunctional catalysts for the transesterification of oils to produce biodiesel. nih.gov These catalysts show significantly higher activity compared to the individual components, demonstrating the synergistic effect of the triazole and the acid. nih.gov

Transformations of the Triazole Ring and Alkyl Side Chain

The 1,2,4-triazole ring is an aromatic heterocycle, which confers it considerable stability. However, the ring and its substituents can undergo various transformations under specific conditions.

Oxidation and Reduction Pathways of the Triazole Nucleus and Substituents

The 1,2,4-triazole ring is generally resistant to oxidation. However, substituted triazoles, particularly triazole-thiones, can be oxidized. For example, 1,2,4-triazoline-3-thiones can be oxidized with agents like chlorine or bromine to yield unstable sulfonyl halides, which can then be converted to sulfonic acids or sulfonamides. rsc.org In some cases, oxidation with bromine can lead to the cleavage of the carbon-sulfur bond. rsc.org A copper(II)-catalyzed oxidative cyclization of arylidenearylthiosemicarbazides first forms 4,5-disubstituted 1,2,4-triazole-3-thiones, which upon prolonged reaction time undergo a desulfurization process to yield the corresponding 4,5-disubstituted 1,2,4-triazoles. acs.orgorganic-chemistry.org Studies on the environmental fate of triazole-based compounds have shown that 3-amino-1,2,4-triazol-5-one (ATO) is susceptible to oxidation by manganese oxides like birnessite, whereas the nitro-analogue, 3-nitro-1,2,4-triazole-5-one (NTO), is resistant to oxidation by the same mineral. nih.gov

The reduction of the 1,2,4-triazole ring can be achieved electrochemically. Cyclic voltammetry studies in acidic media show a single, irreversible reduction wave for 1,2,4-triazole, which is attributed to the reduction of the N=N moiety within the ring. researchgate.net This electro-reduction process is diffusion-controlled. researchgate.net Additionally, triazole derivatives like 3,5-diamino-1,2,4-triazole have been investigated as molecular catalysts for the electrochemical reduction of CO2 to methane. springernature.com

Condensation Reactions and Schiff Base Formation

While this compound itself lacks the necessary functional groups for direct condensation, a common and important transformation of the triazole core involves the introduction of an amino group, typically at the N4 position, to create 4-amino-1,2,4-triazole (B31798). This derivative is a versatile building block for condensation reactions. 4-Amino-1,2,4-triazoles are readily synthesized, for instance, by reacting formic acid with hydrazine (B178648) hydrate (B1144303). google.com

The primary amino group of 4-amino-1,2,4-triazole and its derivatives readily condenses with the carbonyl group of various aldehydes and ketones to form Schiff bases (imines). chemmethod.comnih.govnih.gov This reaction is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid. chemmethod.comnih.gov A wide array of Schiff bases have been synthesized from 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives and substituted aldehydes, demonstrating the versatility of this reaction. nih.govresearchgate.net

| Triazole Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Amino-1,2,4-triazole | 4-Aminoacetophenone | Ethanol, glacial acetic acid (cat.), reflux | Triazole Schiff Base | chemmethod.com |

| 4-Amino-1,2,4-triazole | 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine | Glacial acetic acid, 118 °C, reflux | Tris-Schiff Base Derivative | nih.gov |

| 4-Amino-3-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-5-thiol | Various Aryl Aldehydes | Not specified | Thiol-functionalized Schiff Bases | nih.gov |

| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Various Substituted Aldehydes | Not specified | Thione-functionalized Schiff Bases | nih.gov |

| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 5-Chlorosalicylaldehyde | Not specified | Tridentate Schiff Base Ligand | researchgate.net |

Coordination Chemistry and Ligand Properties of Triazole Carboxylates

The 1,2,4-triazole ring system is a well-established ligand in coordination chemistry, utilizing its pyridine-type nitrogen atoms to bind to metal centers. mdpi.com When combined with a carboxylate group, as in a hydrolyzed form of the title compound (1,2,4-triazole-4-carboxylic acid), the resulting molecule becomes a versatile multitopic ligand capable of forming a wide variety of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comacs.orgacs.org

These triazole carboxylate ligands can coordinate to metal ions through both the nitrogen donors of the triazole ring and the oxygen donors of the carboxylate group. mdpi.com The N1 and N2 atoms of the 1,2,4-triazole ring frequently act as a bridge between two metal centers, a common coordination mode in the formation of extended networks. mdpi.comacs.org This bridging capability, combined with the coordination potential of the carboxylate, allows for the construction of frameworks with diverse dimensionalities and topologies, including 1D chains, 2D layers, and complex 3D networks. mdpi.comacs.orgresearchgate.netsc.edu

A variety of metal ions, including Zn(II), Cd(II), Cu(II), and Mn(II), have been used to construct CPs with triazole and polycarboxylate ligands. acs.orgacs.orgresearchgate.net The final structure of the coordination polymer is influenced by several factors, including the specific metal ion used, the geometry of the triazole ligand, and the nature of the carboxylate co-ligand. acs.org For example, using flexible bis(1,2,4-triazole) ligands with various dicarboxylate and tetracarboxylate anions has led to the synthesis of CPs with structures ranging from 1D chains and 2D layers to 3D interpenetrating networks and metal-organic nanotubes. acs.orgacs.org

| Compound Formula | Metal Ion | Triazole Ligand | Carboxylate Ligand | Structural Feature | Reference |

|---|---|---|---|---|---|

| [Zn(L2)(m-BDC)]·1.25H₂O | Zn(II) | 1,2-bis[3-(4H-1,2,4-triazol-4-yl)phenoxy]ethane (L2) | m-Benzenedicarboxylate (m-BDC) | Two interlocked single-wall metal-organic nanotubes | acs.orgacs.org |

| [Cd(L2)(1,4-NDC)]·0.5H₂O | Cd(II) | 1,2-bis[3-(4H-1,2,4-triazol-4-yl)phenoxy]ethane (L2) | 1,4-Naphthalenedicarboxylate (1,4-NDC) | 3D 5-fold interpenetrating diamond motif | acs.org |

| [Zn(Hdatrz)(μ₂-O)]ₙ | Zn(II) | 3,5-diamino-1,2,4-triazole (Hdatrz) | Oxalate (in situ formed or implied μ₂-O) | 2D layer structure | researchgate.net |

| [Mn(Hdatrz)(C₂O₄)]ₙ·n(H₂O) | Mn(II) | 3,5-diamino-1,2,4-triazole (Hdatrz) | Oxalate (C₂O₄²⁻) | 3D framework | researchgate.net |

| [Cd₂(trz)₂(oxalato)] | Cd(II) | 1,2,4-triazole (trz) | Oxalate (in situ formed) | 3D mixed-ligand framework | sc.edu |

Chelation with Transition Metal Ions

The 1,2,4-triazole ring system is well-recognized for its capacity to act as a ligand and form coordination complexes with a variety of transition metal ions. mdpi.com The nitrogen atoms of the triazole ring, particularly N1 and N2, can act as bridging ligands, leading to the formation of polynuclear metal complexes. mdpi.com The specific compound, this compound, features an ethoxycarbonyl group attached to the N4 position of the 4H-1,2,4-triazole ring. This substitution pattern is significant as it influences the electronic properties and steric environment of the triazole ring, which in turn dictates its chelation behavior.

The presence of the electron-withdrawing ethoxycarbonyl group at the N4 position is expected to decrease the electron density on the triazole ring, potentially affecting its donor capabilities. However, the N1 and N2 atoms would still possess lone pairs of electrons available for coordination with metal ions. It is plausible that this compound would act as a monodentate ligand, coordinating through one of the ring nitrogen atoms, or as a bridging ligand between two metal centers.

The coordination versatility of 1,2,4-triazole derivatives is often influenced by factors such as the nature of the metal ion, the counter-anion present in the salt, and the solvent used for the synthesis. acs.org For instance, in the case of 1H-1,2,4-triazole-3-thiol, the coordination mode was found to be highly dependent on the anion of the cadmium(II) salt used, resulting in complexes with varying dimensionalities from zero-dimensional to three-dimensional polymers. acs.org

While specific data on the chelation of this compound is not available, the general principles of 1,2,4-triazole coordination chemistry suggest that it would form stable complexes with a range of transition metals. The table below summarizes the observed coordination behavior of some related 1,2,4-triazole derivatives with transition metal ions.

Table 1: Coordination Behavior of Selected 1,2,4-Triazole Derivatives with Transition Metal Ions

| 1,2,4-Triazole Derivative | Transition Metal Ion(s) | Observed Coordination Mode(s) | Resulting Complex Structure | Reference(s) |

|---|---|---|---|---|

| 4-Amino-3-methyl-1,2,4-triazol-5-thione | Palladium(II) | Bidentate (S, N) and bridging | Mononuclear and binuclear complexes | isres.org |

| 3-Perfluoroalkyl-1,2,4-triazoles | Platinum(II) | Monodentate (N2) | Square planar complexes | isres.org |

| 1H-1,2,4-Triazole-3-thiol | Cadmium(II) | Monodentate, bidentate, tridentate, quadridentate | 0D, 1D, 2D, and 3D polymers | acs.org |

| Sulfonate-functionalized 1,2,4-triazoles | Mn(II), Co(II), Ni(II), Cu(II) | Bridging (N1, N2) | Trinuclear complexes | mdpi.com |

Formation of Metal Complexes for Specific Chemical Applications

The formation of metal complexes with 1,2,4-triazole-based ligands has been a subject of significant research due to the diverse applications of the resulting coordination compounds. nih.gov These applications span catalysis, materials science, and medicinal chemistry. nih.govacs.org While specific applications for metal complexes of this compound have not been reported, the general utility of related complexes provides a strong indication of their potential.

Metal complexes of 1,2,4-triazole derivatives have been investigated for their catalytic activities. For example, copper(II) has been shown to catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones. organic-chemistry.org This suggests that metal complexes of this compound could potentially be explored as catalysts in various organic transformations.

In the field of materials science, the ability of 1,2,4-triazoles to act as bridging ligands has been exploited to construct metal-organic frameworks (MOFs) with interesting magnetic and luminescent properties. mdpi.comacs.org The specific functionalization at the N4 position can influence the structural and physical properties of these materials. mdpi.com

Furthermore, coordination compounds of 1,2,4-triazole derivatives have shown promise as therapeutic agents. It is a known principle that the biological activity of a ligand can be enhanced upon coordination to a metal ion. nih.gov For instance, some transition metal complexes of 1,2,4-triazole derivatives have been investigated for their antitumor properties. nih.gov

The table below outlines some reported applications of metal complexes derived from various 1,2,4-triazole ligands.

Table 2: Applications of Metal Complexes of 1,2,4-Triazole Derivatives

| 1,2,4-Triazole Ligand | Metal Ion(s) | Application of the Metal Complex | Reference(s) |

|---|---|---|---|

| 4-functionalized 1,2,4-triazoles | Iron(II) | Spin transition materials for data storage | mdpi.com |

| 1H-1,2,4-triazole-3-thiol | Cadmium(II) | Luminescent materials | acs.org |

| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Various transition metals | Anticancer agents | nih.gov |

| General 1,2,4-triazole derivatives | Zinc(II), Cadmium(II), Mercury(II) | Gas/liquid adsorption, nonlinear optics | rsc.org |

Advanced Spectroscopic Characterization of Ethyl 4h 1,2,4 Triazole 4 Carboxylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. In 4-substituted-4H-1,2,4-triazoles, the two protons on the triazole ring (H-3 and H-5) are chemically equivalent and typically appear as a sharp singlet in the downfield region of the spectrum. For various 4-amino-4H-1,2,4-triazole derivatives, this singlet is observed around δ 8.25 ppm. researchgate.net In other analogs, two distinct singlets can be seen for the triazole ring protons, with chemical shifts ranging from δ 7.79 to 8.35 ppm. nih.gov

For Ethyl 4H-1,2,4-triazole-4-carboxylate, in addition to the triazole proton signal, the spectrum will show characteristic signals for the ethyl group. This includes a quartet for the methylene (B1212753) protons (-CH₂) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃), resulting from spin-spin coupling.

Table 1: Representative ¹H NMR Data for 4-Substituted 1,2,4-Triazole (B32235) Analogs

| Analog Structure | Solvent | Triazole Ring Protons (δ ppm) | Other Key Signals (δ ppm) | Reference |

|---|---|---|---|---|

| 4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole | DMSO-d₆ | 8.25 (s, 2H) | 8.10 (s, 1H, CH=N), 7.35-6.49 (d, 4H, Ar-H), 2.80 (s, 6H, 2CH₃) | researchgate.net |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones | Not Specified | 7.97–8.35 (s), 7.79–8.03 (s) | 6.45–6.81 (d, CH) | nih.gov |

| Expected for this compound | CDCl₃ (Typical) | ~8.3-8.8 (s, 2H) | ~4.4 (q, 2H, -OCH₂), ~1.4 (t, 3H, -CH₃) | Predicted |

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. For 4-substituted-4H-1,2,4-triazoles, the carbon atoms of the triazole ring (C-3 and C-5) typically resonate in the δ 140-150 ppm range. researchgate.net In a study of 4-amino-4H-1,2,4-triazole derivatives, the triazole carbon signal was observed at approximately δ 147 ppm. researchgate.net

In this compound, the carbonyl carbon (C=O) of the carboxylate group is expected to appear significantly downfield, generally above δ 160 ppm. tandfonline.com The ethyl group carbons will have characteristic upfield shifts, with the methylene carbon (-OCH₂) appearing around δ 60-65 ppm and the methyl carbon (-CH₃) appearing further upfield around δ 14-15 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 4-Substituted 1,2,4-Triazole Analogs

| Analog Structure | Solvent | Triazole Ring Carbons (δ ppm) | Other Key Signals (δ ppm) | Reference |

|---|---|---|---|---|

| 4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole | DMSO-d₆ | 147.0 | 158.0 (N=CH), 150.9, 130.0, 123.0, 113.2 (Ar-C), 40.2 (N-CH₃) | researchgate.net |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Analog with ethyl ester) | CDCl₃ | Not Applicable | 165.65 (C=O), 59.97 (-OCH₂), 14.12 (-CH₃) | rsc.org |

| Expected for this compound | CDCl₃ (Typical) | ~145 | ~162 (C=O), ~63 (-OCH₂), ~14 (-CH₃) | Predicted |

Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning proton and carbon signals. researchgate.netarkat-usa.org These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei.

For this compound, an HMQC or HSQC spectrum would show a correlation cross-peak between:

The triazole ring protons (H-3/H-5) and the triazole ring carbons (C-3/C-5).

The methylene protons (-OCH₂) and the methylene carbon of the ethyl group.

The methyl protons (-CH₃) and the methyl carbon of the ethyl group.

This correlation provides definitive evidence for the connectivity within the molecule, confirming the assignments made from 1D NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands.

The most prominent feature would be a strong absorption band for the carbonyl (C=O) stretching vibration of the ester group, typically found in the range of 1750-1735 cm⁻¹. The presence of a carbonyl group in various 1,2,4-triazole derivatives has been identified by signals between 1650–1723 cm⁻¹. nih.gov

Other significant absorptions for the triazole ring include:

C-H stretching: Aromatic C-H stretching vibrations from the triazole ring are expected above 3000 cm⁻¹. researchgate.net

C=N and N=N stretching: These ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. ijsr.netmdpi.com Specifically, N=N stretching is often observed around 1570-1550 cm⁻¹ and C=N stretching between 1600-1411 cm⁻¹. ijsr.net

C-N stretching: These vibrations are usually found in the 1350-1000 cm⁻¹ range. researchgate.net

The ethyl group would contribute C-H stretching bands around 2980-2850 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound and Analogs

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H stretch (Triazole ring) | ~3100 | researchgate.net |

| C-H stretch (Aliphatic) | 2980-2850 | mdpi.com |

| C=O stretch (Ester) | 1750-1735 | nih.gov |

| C=N / N=N stretch (Triazole ring) | 1600-1400 | ijsr.netmdpi.com |

| C-O stretch (Ester) | 1300-1000 | General Range |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and deducing the structure.

Under Electron Ionization (EI) conditions, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectra of triazole derivatives are often characterized by intense molecular ion peaks, indicating the aromatic stability of the ring system. itim-cj.ro

For this compound (Molecular Weight: 141.13 g/mol ), the expected fragmentation pattern would include:

Molecular Ion (M⁺˙): A peak at m/z = 141.

Loss of an ethoxy radical (-OC₂H₅): Fragmentation of the ester group could lead to a peak at m/z = 96 [M - 45]⁺.

Loss of CO₂: Decarboxylation could result in a fragment corresponding to 4-ethyl-4H-1,2,4-triazole at m/z = 97 [M - 44]⁺˙. nih.gov

Loss of an ethyl group (-C₂H₅): Cleavage of the N-C bond could produce a fragment at m/z = 112 [M - 29]⁺.

Triazole Ring Fragmentation: The triazole ring itself can fragment, often through the characteristic loss of a nitrogen molecule (N₂), which would lead to a fragment at m/z = 113 [M - 28]⁺˙. nih.gov Further fragmentation of the ring is also possible.

Analysis of related triazole derivatives shows that fragmentation of single bonds between the triazole and other rings is not commonly observed; instead, cleavage within the heterocyclic rings is more typical. itim-cj.ro

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a crucial technique for the unambiguous confirmation of elemental composition by providing highly accurate mass measurements. For 1,2,4-triazole derivatives, HRESIMS is employed to verify the molecular formula of newly synthesized compounds.

In the analysis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole analogs, HRESIMS is used to determine the mass of the protonated molecule [M+H]⁺. For instance, the calculated m/z for the protonated form of 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole (C₅₂H₄₁N₅) was 736.3440, with the found value being 736.3441. nih.gov Similarly, for 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole (C₃₆H₂₇N₃), the calculated m/z for the [M+H]⁺ ion was 502.2283, and the experimental value was 502.2281. nih.gov These precise measurements, typically within a few parts per million (ppm) of the theoretical value, provide strong evidence for the proposed chemical structures.

The technique is versatile and can be applied to a range of triazole-based compounds, including fused heterocyclic systems. For example, the molecular formula of 8-(1H-indol-2-yl)-5-(p-tolyl)- uobabylon.edu.iqmdpi.comnfdi4chem.detriazolo [3,4-b] nih.govuobabylon.edu.iqnfdi4chem.dethiadiazole was confirmed by HRESIMS, which showed a molecular ion peak (M+) at m/z 317.0726, closely matching the calculated value of 317.0715 for C₁₇H₁₁N₅S. mdpi.com ESI-MS has also been systematically used to study the fragmentation pathways of 1,2,4-triazole-3-thiones and salts of 1,2,4-triazolylthioacetate acids, which are intermediates or active pharmaceutical ingredients. researchgate.netnuph.edu.ua

Table 1: HRESIMS Data for Selected 4H-1,2,4-Triazole Analogs

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | C₅₂H₄₁N₅ | 736.3440 | 736.3441 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. In the context of triazole derivatives, GC-MS is particularly useful for the determination of specific isomers and for analyzing transformation products in complex matrices. researchgate.net

For instance, a GC-MS method was developed for the determination of 1-methyl-1H-1,2,4-triazole, a transformation product of rocket fuel, in soil samples. researchgate.net This analytical procedure demonstrates the technique's sensitivity and applicability for environmental monitoring of triazole compounds, with a reported detection limit of 0.005 mg kg⁻¹. researchgate.net The combination of gas chromatographic separation with mass spectrometric detection allows for the reliable identification and quantification of target analytes even in the presence of interfering substances. researchgate.netdphen1.com

While direct GC-MS analysis of polar compounds can be challenging, derivatization techniques can be employed to increase volatility. However, for certain analyses, tandem mass spectrometry (GC-MS/MS) can provide sufficient selectivity to analyze underivatized compounds in complex samples, reducing sample preparation time. dphen1.com The fragmentation patterns observed in the mass spectrometer serve as a fingerprint for the specific molecule, enabling structural confirmation of the analyte. japsonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq This technique is particularly informative for compounds containing π-electron systems, such as the aromatic triazole ring and associated chromophores. uobabylon.edu.iq

The UV-Vis spectra of 4H-1,2,4-triazole derivatives are characterized by absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the triazole ring and any conjugated systems. For highly conjugated 4H-1,2,4-triazole derivatives, the absorption maxima (λmax) are shifted to longer wavelengths (bathochromic shift). For example, 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole exhibits a λmax at 351.0 nm in dichloromethane, indicative of its extensive π-conjugated system. nih.gov In contrast, the analog 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole shows a λmax at a shorter wavelength of 297.0 nm. nih.gov

Studies on 1H-1,2,4-triazole using vacuum ultraviolet spectroscopy have provided a detailed analysis of its electronic states, identifying various Rydberg states and interpreting complex absorption features. nih.gov The choice of solvent can also influence the spectrum; common solvents like ethanol (B145695), water, and hexane (B92381) are often used as they are transparent in the relevant UV-Vis region. uobabylon.edu.iq

Table 2: UV-Vis Absorption Data for Selected 4H-1,2,4-Triazole Analogs

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, cm⁻¹M⁻¹) | Reference |

|---|---|---|---|---|

| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | 59,500 | nih.gov |

X-ray Diffraction Analysis

The molecular structures of several analogs of 4H-1,2,4-triazole have been elucidated using this method. For example, the crystal structure of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a related triazole carboxylate, was determined to crystallize in the monoclinic acentric space group Cc. mdpi.com

In another study, the structure of a fused 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was confirmed by X-ray analysis. researchgate.net The precursor, 4-amino-5-indolyl-1,2,4-triazole-3-thione, crystallized in the monoclinic system with the space group P21. The final fused product crystallized in the triclinic crystal system with the space group P-1. researchgate.net These analyses revealed that the triazole and indole (B1671886) rings were twisted relative to each other, with a twist angle of 4.94–7.22° in the precursor and 12.65° in the final product. researchgate.net The ability to obtain high-quality single crystals is essential for these detailed structural investigations. mdpi.com

Table 3: Crystallographic Data for Selected Triazole Analogs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 4-amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P21 | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 | researchgate.net |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | researchgate.net |

Note: Full unit cell parameters for Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate were not provided in the abstract.

X-ray diffraction data not only reveals the molecular structure but also provides insight into the supramolecular assembly through non-covalent interactions, such as hydrogen bonds and π-interactions. These interactions are fundamental to understanding the crystal packing and can influence the physical properties of the material. The 1,2,4-triazole ring is capable of acting as both a hydrogen bond donor and acceptor, facilitating the formation of extended networks. nih.gov

In the crystal structure of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the packing is marked by the presence of π-interactions (n→π*, lp···π, and π···π) between the formyl group and adjacent triazole rings. mdpi.com

Computational Chemistry and Theoretical Studies on Ethyl 4h 1,2,4 Triazole 4 Carboxylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ossila.com It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, with a favorable balance between accuracy and computational cost. materialsciencejournal.orgdnu.dp.ua

Geometric optimization is a fundamental computational procedure aimed at finding the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable, or ground-state, structure. For Ethyl 4H-1,2,4-triazole-4-carboxylate, this process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311G(d,p) or 6-311++G**. materialsciencejournal.orgnih.gov

The optimization calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. The 1,2,4-triazole (B32235) ring itself is a nearly planar heterocyclic system. The calculations would determine the precise orientation of the ethyl carboxylate group relative to this ring. Studies on similar 1,2,3-triazole-4-carboxylic acid derivatives have shown that the carboxylic group can be significantly rotated out of the plane of the triazole ring. nih.govnih.gov This rotation is influenced by intramolecular interactions and steric effects. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. nih.gov

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.39 Å |

| Bond Length | N-N (triazole) | ~1.38 Å |

| Bond Length | C=N (triazole) | ~1.31 Å |

| Bond Angle | O=C-O | ~125° |

| Bond Angle | C-N-C (triazole) | ~105° |

| Bond Angle | N-N-C (triazole) | ~110° |

Note: These are representative values based on DFT calculations for structurally related molecules. Actual values would be determined by specific DFT calculations on the title compound.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental FTIR and Raman spectra. researchgate.net

This correlation is crucial for two main reasons: it validates the accuracy of the calculated ground-state geometry, and it allows for the unambiguous assignment of experimental vibrational bands to specific molecular motions. nih.govresearchgate.net For this compound, characteristic vibrations would include the C=O stretching of the carboxylate group, various stretching and deformation modes of the triazole ring, and vibrations associated with the ethyl group.

Table 2: Key Theoretical Vibrational Frequencies and Assignments

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Carbonyl (Ester) | ~1750-1730 |

| C-N Stretch | Triazole Ring | ~1400-1300 |

| N-N Stretch | Triazole Ring | ~1280-1250 |

| Ring Deformation | Triazole Ring | ~1100-1000 |

| C-O Stretch | Ester | ~1200-1150 |

| C-H Stretch | Ethyl Group | ~3000-2850 |

Note: These assignments are based on known frequency ranges for the respective functional groups in similar heterocyclic systems. researchgate.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide reliable estimates of these orbital energies. For this compound, the HOMO is expected to be localized over the electron-rich triazole ring, while the LUMO may be distributed over the carbonyl group and the ring system.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Description | Illustrative Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 6.3 eV |

Note: These values are illustrative examples of what would be obtained from DFT calculations and indicate a relatively stable molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, plotted on its electron density surface. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (nucleophilic sites), while blue indicates regions of low electron density and positive potential (electrophilic sites). researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group, as these are the most electronegative atoms. Conversely, positive potential (blue) would be expected around the hydrogen atoms. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent like water or in complex with a biological target). pensoft.net

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Explore the rotational freedom of the ethyl carboxylate side chain and the puckering of the triazole ring, identifying the most populated conformations in solution.

Study Solvation: Investigate how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds, which influences its solubility and reactivity.

Simulate Receptor-Ligand Binding: If the molecule is being studied as a potential drug, MD simulations can model its interaction with a biological receptor, providing insights into the stability of the binding pose and the key interactions that drive binding affinity. pensoft.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov Instead of studying a single molecule, QSAR analysis requires a dataset of structurally related compounds with experimentally measured activities (e.g., enzyme inhibition, anticancer potency). researchgate.netbohrium.com

A QSAR model is a mathematical equation that correlates variations in activity with changes in molecular descriptors (numerical representations of chemical structure). These descriptors can be steric, electronic, or hydrophobic and are often calculated using quantum chemical methods like DFT.

For this compound, a QSAR study would involve:

Defining a series of related 1,2,4-triazole derivatives with known biological activities.

Calculating various molecular descriptors for each compound in the series, including properties derived from the computational studies mentioned above (e.g., HOMO/LUMO energies, dipole moment, surface area).

Using statistical methods to build a model that predicts activity based on these descriptors. nih.gov

The resulting model could then be used to predict the biological activity of this compound and to guide the design of new, more potent derivatives. bohrium.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this method is pivotal for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. These studies provide insights into the binding modes, affinities, and specific molecular interactions that govern the ligand-receptor recognition process.

Derivatives of the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov Molecular docking studies on these derivatives have been instrumental in elucidating their mechanism of action at a molecular level.

For instance, in the context of anti-inflammatory activity, various 1,2,4-triazole derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2. prolekare.cz Research on alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has shown that these compounds can exhibit anti-inflammatory effects by inhibiting the prostaglandin biosynthesis pathway. prolekare.cz Docking studies revealed that hydrophobic interactions involving the alkyl groups influence the affinity and selectivity of these derivatives towards COX-1 or COX-2. prolekare.cz Similarly, other studies on 1,2,4-triazole Schiff bases identified potent and selective COX-2 inhibitors, with docking analyses confirming their binding orientation within the enzyme's active site. mdpi.com

The interactions observed in these docking simulations are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking or van der Waals forces. For example, synthesized ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives were subjected to molecular docking studies to understand their inhibitory mechanism against L-glutamine: D-fructose-6-phosphate amidotransferase, an enzyme crucial for bacterial cell wall synthesis. The results highlighted the key amino acid residues involved in the binding and helped rationalize the observed antibacterial activity.

The table below summarizes representative findings from molecular docking studies on various 1,2,4-triazole derivatives, illustrating the common receptors targeted and the nature of the molecular interactions observed.

| Ligand (1,2,4-Triazole Derivative) | Target Receptor | Key Interacting Residues | Types of Interactions | Predicted Activity |

| Diaryl-1,2,4-triazole derivatives | Cyclooxygenase-2 (COX-2) | Arg513, Tyr385, Ser530 | Hydrogen bonding, hydrophobic interactions | Anti-inflammatory |

| 1,2,4-Triazole Schiff bases | Cyclooxygenase-2 (COX-2) | His90, Arg513, Phe518 | Hydrogen bonding with sulfone group, hydrophobic interactions | Anti-inflammatory |

| Phenylcarbamoylpiperidine-1,2,4-triazole hybrids | 15-Lipoxygenase (15-LOX) | His518, Ile857 | Hydrogen bonding, hydrophobic pocket interactions | Anti-inflammatory |

| 5-substituted-3-mercapto-1,2,4-triazoles | L-glutamine: D-fructose-6-phosphate amidotransferase | Gln348, Ser349, Gly301 | Hydrogen bonding, van der Waals forces | Antibacterial |

| 1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides | eIF4E/eIF4G protein-protein interface | Trp56, Trp102, Glu103 | Pi-pi stacking, hydrogen bonding | Anticancer |

This table is a generalized representation based on findings for various 1,2,4-triazole derivatives. Specific interactions can vary significantly based on the exact ligand structure and the protein model used.

These computational predictions are invaluable for the rational design of new, more potent, and selective inhibitors. By understanding the structure-activity relationships derived from docking studies, medicinal chemists can modify the core structure of this compound to enhance its binding affinity and specificity for a desired biological target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The biological activity and physicochemical properties of 1,2,4-triazole-4-carboxylate derivatives are intricately linked to their molecular structure. Understanding these relationships is pivotal for the rational design of new therapeutic agents with enhanced potency and selectivity.

The nature, position, and electronic properties of substituents on the 1,2,4-triazole (B32235) ring profoundly influence the reactivity and biological profile of Ethyl 4H-1,2,4-triazole-4-carboxylate derivatives. The triazole ring itself is π-deficient, making its carbon atoms susceptible to nucleophilic attack. nih.gov

Electronic Effects:

Electron-withdrawing groups (EWGs): The introduction of EWGs, such as nitro or halo groups, onto the triazole or an attached aryl ring can enhance the electrophilic character of the triazole carbons, potentially increasing their reactivity towards nucleophiles. In the context of biological activity, EWGs can modulate the binding affinity of the molecule to its target. For instance, in a series of 1,2,4-triazole derivatives, the presence of a 4-nitro substituent on a phenyl ring was found to confer pronounced activity against P. aeruginosa. nih.gov

Electron-donating groups (EDGs): Conversely, EDGs like hydroxyl (-OH) or methoxy (-OCH3) groups can increase the electron density of the ring system. Studies have shown that the presence of such groups can enhance the antimicrobial and antitumor activity of 1,2,4-triazole-3-thione derivatives. mdpi.com

Steric Effects: The size and spatial arrangement of substituents can impact the molecule's ability to fit into the active site of a biological target. Bulky substituents may cause steric hindrance, which can either be detrimental or beneficial depending on the target's topology.

Impact on Biological Activities: The strategic placement of various substituents has led to the development of 1,2,4-triazole derivatives with a range of biological activities. For example, the incorporation of different aryl groups at the C-5 position of 4-amino-1,2,4-triazoles has resulted in compounds with significant antibacterial properties. nih.gov Similarly, linking the triazole core to other heterocyclic systems, such as quinolones, has yielded potent antibacterial agents. nih.gov The modification of the carboxylate moiety itself, for instance, by converting it to an amide, can also drastically alter the biological profile, as seen in various anticancer agents. nih.govnih.gov

| Substituent Type | Position on Triazole Ring | Observed Effect on Biological Activity | Example Activity |

|---|---|---|---|

| Electron-Withdrawing Group (e.g., -NO2, -Cl) | Attached Aryl Ring | Can enhance antibacterial and anticancer activity. nih.govmdpi.com | Antibacterial, Anticancer |

| Electron-Donating Group (e.g., -OH, -OCH3) | Attached Aryl Ring | May increase antimicrobial and antitumor potency. mdpi.com | Antimicrobial, Antitumor |

| Aryl/Heteroaryl Groups | C3 or C5 position | Crucial for broad-spectrum antibacterial activity. nih.gov | Antibacterial |

| Amino Group (-NH2) | N4 position | Often associated with a broad spectrum of antibacterial activity. nih.gov | Antibacterial |

| Thione/Thiol Group | C3 position | Common feature in compounds with antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comscirp.org | Antimicrobial, Anticancer |

Stereochemistry plays a critical role in the biological activity of chiral 1,2,4-triazole derivatives. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.

Computational chemistry provides powerful tools for elucidating the SAR and SPR of 1,2,4-triazole-4-carboxylate derivatives, offering insights that can guide the design of more potent and selective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For 1,2,4-triazole derivatives, docking studies have been instrumental in understanding their mechanism of action. For example, docking simulations of novel 1,2,4-triazole derivatives into the active site of the aromatase enzyme, a target for breast cancer therapy, have revealed key binding interactions, such as the coordination of a triazole nitrogen atom with the heme iron and hydrogen bonding of other functional groups. nih.govnih.gov These studies help to rationalize the observed biological activities and guide the design of new inhibitors. nih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For triazole derivatives, DFT can be used to calculate various molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. researchgate.netresearchgate.net These descriptors provide insights into the molecule's reactivity, stability, and potential interaction sites. For example, a smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov DFT studies have also been used to determine the preferred site of protonation on the 1,2,4-triazole ring.

| Computational Method | Information Obtained | Relevance to SAR/SPR |

|---|---|---|

| Molecular Docking | Binding mode, binding affinity, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govnih.gov | Explains the mechanism of action at a molecular level and helps in predicting the activity of new derivatives. pensoft.net |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO-LUMO energies, electrostatic potential), reactivity descriptors. researchgate.netresearchgate.net | Provides insights into molecular stability, reactivity, and preferred sites for interaction. nih.gov |

The knowledge gained from SAR, SPR, and computational studies informs the design of novel 1,2,4-triazole-4-carboxylate derivatives with improved therapeutic potential. Several key design strategies have emerged:

Molecular Hybridization: This approach involves combining the 1,2,4-triazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. For example, hybrid molecules incorporating both a 1,2,4-triazole ring and an amino acid fragment have been designed as potent antifungal agents.

Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of a known active molecule with other fragments (bioisosteres) that retain similar physicochemical properties but may improve potency, selectivity, or pharmacokinetic properties. The 1,2,4-triazole ring itself is considered a bioisostere of amide and ester groups. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structure of a biological target, obtained through methods like X-ray crystallography or homology modeling, new ligands can be designed to fit optimally into the active site. Molecular docking plays a crucial role in this process, allowing for the virtual screening of libraries of compounds and the rational design of novel derivatives with predicted high binding affinity. nih.govnih.gov

Introduction of Diverse Substituents: Based on SAR data, the systematic introduction of a variety of substituents with different electronic and steric properties can be used to fine-tune the biological activity of the lead compound. This allows for the exploration of the chemical space around the 1,2,4-triazole-4-carboxylate core to identify derivatives with optimal characteristics. mdpi.com

The design of novel 1,2,4-triazole derivatives often begins with a lead compound, such as a known drug or a hit from a high-throughput screen. nih.gov By applying these design principles, medicinal chemists can iteratively modify the lead structure to develop new drug candidates with improved efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.